1h-Pyrazolo[3,4-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidines involves multiple strategies, including the one-pot two-step procedure for the generation of pyrazolo[3,4-d]pyrimidine prodrugs with enhanced aqueous solubility and pharmacokinetic properties (Vignaroli et al., 2017). Another method employs ultrasound irradiation to facilitate the cyclocondensation reaction, offering advantages such as simplicity, mild conditions, and satisfactory yields (Buriol et al., 2013).
Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidines has been thoroughly investigated, with studies revealing the hydrogen bonding capabilities in both anhydrous and hydrated forms of N4-substituted derivatives. These investigations highlight the compound's ability to form intricate hydrogen-bonded structures, which play a pivotal role in its reactivity and interactions (Trilleras et al., 2008).
Chemical Reactions and Properties
1H-Pyrazolo[3,4-d]pyrimidines exhibit remarkable versatility in chemical reactions, serving as a privileged structure for library synthesis. Their ability to easily undergo various chemical transformations enables the creation of a vast array of compounds with diverse properties, useful in medicinal chemistry (Gregg et al., 2007).
Physical Properties Analysis
The physical properties of 1H-Pyrazolo[3,4-d]pyrimidines, such as solubility, play a critical role in their pharmacokinetic profiles and therapeutic efficacy. Prodrug strategies have been utilized to enhance these properties, significantly improving their biological activity and potential as therapeutic agents (Vignaroli et al., 2017).
Chemical Properties Analysis
The chemical properties of 1H-Pyrazolo[3,4-d]pyrimidines, such as their ability to act as enzyme inhibitors and interact with biological molecules, underscore their utility in drug design and development. Their interactions with proteins and DNA have been extensively studied, revealing their potential as antitumor agents and their mechanisms of action at the molecular level (Singla et al., 2017).
Scientific Research Applications
Application in Cancer Treatment
- Scientific Field : Oncology
- Summary of the Application : 1h-Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that is an appealing target for cancer treatment .
- Methods of Application : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .
- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Application in Anti-Inflammatory Treatments
- Scientific Field : Pharmacology
- Summary of the Application : Pyrimidines, including 1h-Pyrazolo[3,4-d]pyrimidine, display a range of pharmacological effects including anti-inflammatory .
- Methods of Application : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application in Synthesis of Novel Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : 1h-Pyrazolo[3,4-d]pyrimidin-4-ol derivatives have been synthesized for potential applications in various fields .
- Methods of Application : Specific derivatives of 1h-Pyrazolo[3,4-d]pyrimidin-4-ol were synthesized, bearing different groups at N-1 and C-6 positions .
- Results or Outcomes : The synthesized compounds showed inhibitory activity against MCF-7 with IC50 values in a micromolar range .
Application in Antioxidant Treatments
- Scientific Field : Pharmacology
- Summary of the Application : Pyrimidines, including 1h-Pyrazolo[3,4-d]pyrimidine, display a range of pharmacological effects including antioxidant .
- Methods of Application : The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Application in Antimicrobial Treatments
- Scientific Field : Microbiology
- Summary of the Application : The pyrazolopyrimidine moiety represents a common heterocycle nucleus used in the design of many pharmaceutical compounds, that have a variety of medicinal applications including antimicrobial .
- Methods of Application : Specific derivatives of 1h-Pyrazolo[3,4-d]pyrimidin-4-ol were synthesized, bearing different groups at N-1 and C-6 positions .
- Results or Outcomes : The synthesized compounds showed inhibitory activity against various microbial strains .
Application in Treatment of Renal Cell Carcinoma and Liver Cancers
- Scientific Field : Oncology
- Summary of the Application : As a multi-targeting tyrosine kinase inhibitor, 1h-Pyrazolo[3,4-d]pyrimidine also inhibits VEGFR2 and other kinases such as RET and AXL, and has been primarily used for the treatment of renal cell carcinoma and liver cancers .
- Methods of Application : The compound is administered as a part of a treatment regimen for patients with renal cell carcinoma and liver cancers .
- Results or Outcomes : The compound has shown promising results in the treatment of these cancers .
Application in Anti-Inflammatory Treatments
- Scientific Field : Pharmacology
- Summary of the Application : Pyrimidines, including 1h-Pyrazolo[3,4-d]pyrimidine, display a range of pharmacological effects including anti-inflammatory .
- Methods of Application : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application in Antimicrobial Treatments
- Scientific Field : Microbiology
- Summary of the Application : The pyrazolopyrimidine moiety represents a common heterocycle nucleus used in the design of many pharmaceutical compounds, that have a variety of medicinal applications including antimicrobial .
- Methods of Application : Specific derivatives of 1h-Pyrazolo[3,4-d]pyrimidin-4-ol were synthesized, bearing different groups at N-1 and C-6 positions .
- Results or Outcomes : The synthesized compounds showed inhibitory activity against various microbial strains .
Application in Treatment of Renal Cell Carcinoma and Liver Cancers
- Scientific Field : Oncology
- Summary of the Application : As a multi-targeting tyrosine kinase inhibitor, 1h-Pyrazolo[3,4-d]pyrimidine also inhibits VEGFR2 and other kinases such as RET and AXL, and has been primarily used for the treatment of renal cell carcinoma and liver cancers .
- Methods of Application : The compound is administered as a part of a treatment regimen for patients with renal cell carcinoma and liver cancers .
- Results or Outcomes : The compound has shown promising results in the treatment of these cancers .
properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKPALAWEPMWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181566 | |
Record name | Pyrazolo(3,4-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Pyrazolo[3,4-d]pyrimidine | |
CAS RN |
271-80-7 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo(3,4-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 271-80-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazolo(3,4-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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